REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2].ClC1C=CC=C(C(OO)=[O:30])C=1>C(Cl)(Cl)Cl>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N+:9]2[O-:30])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2C=CC=NC2=C(C=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 24 hours and at 50° C. for 7.5 hours
|
Duration
|
7.5 h
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Type
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STIRRING
|
Details
|
The mixture is then stirred at room temperature for 64 hours
|
Duration
|
64 h
|
Type
|
ADDITION
|
Details
|
is added to the mixture
|
Type
|
WASH
|
Details
|
The mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a 4% sodium bicarbonate solution and a saturated sodium chloride solution, dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC1=CC=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |